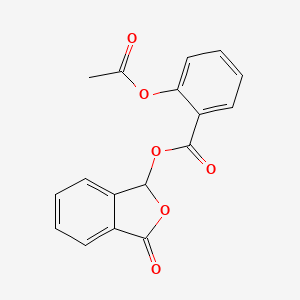
2,4'-二甲基联苯
描述
2,4'-Dimethylbiphenyl (2,4-DMB) is an aromatic hydrocarbon compound with two methyl groups attached to one of the two benzene rings. It is a colorless solid with a molecular weight of 154.22 g/mol and a melting point of 56–57 °C. It is an important intermediate for the synthesis of many organic compounds, and its use in scientific research has been growing due to its unique properties.
科学研究应用
非线性光学性质
一项研究调查了二甲基联苯衍生物的非线性光学性质,揭示了在光学器件中的潜在应用。这些化合物显示出显着的非线性光学吸收系数和折射率,表明它们适用于未来的光学器件应用 (Zidan, Al-Ktaifani, & Allahham, 2015)。
分子结构分析
对二甲基联苯的分子结构的研究,如 4,4'-二氨基-3,3'-二甲基联苯,有助于理解它们的晶体学及其在各个领域的潜在应用。这些研究深入了解了苯环的非共面排列和其他结构细节 (Chawdhury, Hargreaves, & Sullivan, 1968)。
催化应用
二甲基联苯衍生物的催化性能在各种化学反应中得到探索。例如,2,2'-二氨基-6,6'-二甲基联苯在钯催化的铃木-宫浦反应和米佐罗基-赫克反应中被发现具有高效性,突出了其在合成化学中的潜力 (Lu 等人,2010 年)。
光降解研究
对二甲基联苯在天然海水中光降解的研究有助于了解环境影响。本研究深入了解了这些化合物在海洋环境中的降解过程 (Anba-Lurot 等人,1995 年)。
合成和固态结构
对二甲基联苯衍生物的合成和固态结构的研究有助于材料科学。这些研究提供了对这些化合物构象和稳定性的更深入理解,这对它们在各个领域的应用至关重要 (Pomerantz, Amarasekara, & Rasika Dias, 2002)。
属性
IUPAC Name |
1-methyl-2-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMKKPZGLDISGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209990 | |
| Record name | 1,1'-Biphenyl, 2,4'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
611-61-0 | |
| Record name | 2,4′-Dimethyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,4'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-Dimethylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y3VL8TTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can the provided research tell us about the potential applications of 2,4'-dimethylbiphenyl?
A1: The research primarily focuses on synthesizing complex molecules like desertorin C, utilizing reactions relevant to biphenyl derivatives [, ]. While 2,4'-dimethylbiphenyl itself isn't the focal point, the methodologies explored, particularly the asymmetric synthesis of biphenyl building blocks [], suggest potential routes for its application in synthesizing similar complex molecules with potential biological activity.
Q2: One paper examines the liquid-phase catalytic oxidation of methyl derivatives of biphenyl [, ]. Could this method be relevant for converting 2,4'-dimethylbiphenyl into other valuable compounds?
A2: Absolutely. The research demonstrates the successful oxidation of methyl groups on biphenyl to their corresponding carboxylic acid derivatives [, ]. This suggests that 2,4'-dimethylbiphenyl could potentially be oxidized to produce diacids, which are valuable precursors in polymer synthesis and other applications.
Q3: The research highlights chirality, particularly in the context of desertorin C synthesis []. Does chirality play a role in the chemistry of 2,4'-dimethylbiphenyl?
A3: While 2,4'-dimethylbiphenyl itself doesn't possess a chiral center, the research emphasizes the importance of chirality when incorporating biphenyl units into larger structures []. This knowledge is crucial if 2,4'-dimethylbiphenyl were to be used as a building block in the synthesis of chiral pharmaceuticals or other biologically active compounds where stereochemistry is critical for activity.
Q4: Are there computational chemistry techniques that could be applied to 2,4'-dimethylbiphenyl to predict its properties or reactivity?
A4: Yes, computational chemistry methods like density functional theory (DFT) could be employed to model 2,4'-dimethylbiphenyl. These simulations could predict its molecular geometry, electronic properties, and potential reactivity with various reagents, offering insights into its potential applications and transformations.
Q5: Considering the environmental impact aspect, what can be speculated about the degradation and potential alternatives to 2,4'-dimethylbiphenyl?
A5: While specific data on 2,4'-dimethylbiphenyl's environmental impact is not provided in the papers, its structural similarity to other biphenyl compounds suggests potential persistence in the environment. Exploring biocatalytic oxidation pathways [, ] or investigating alternative, more readily biodegradable building blocks for specific applications could be avenues for mitigating potential environmental concerns.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)











